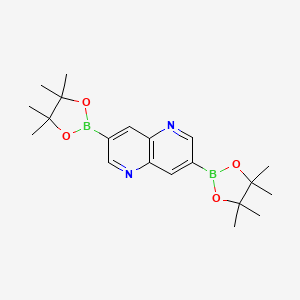

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine

Descripción

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is a bis-borylated heterocyclic compound featuring a 1,5-naphthyridine core substituted with two pinacol boronate ester groups at the 3- and 7-positions. The 1,5-naphthyridine scaffold is a bicyclic aromatic system with two nitrogen atoms at the 1- and 5-positions, offering unique electronic properties for applications in catalysis, materials science, and pharmaceuticals . The pinacol boronate groups enhance its utility in Suzuki-Miyaura cross-coupling reactions, enabling the construction of conjugated systems or complex molecular architectures .

Propiedades

IUPAC Name |

3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28B2N2O4/c1-17(2)18(3,4)26-21(25-17)13-9-15-16(23-11-13)10-14(12-24-15)22-27-19(5,6)20(7,8)28-22/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBYQDZDPPSAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=N3)B4OC(C(O4)(C)C)(C)C)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28B2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategies for the 1,5-Naphthyridine Core

Cyclization Reactions

The 1,5-naphthyridine scaffold is typically constructed via cyclization reactions. The Skraup-Doebner-Miller reaction remains a cornerstone for synthesizing substituted derivatives. For example, reacting 3-aminopyridine derivatives with aldehydes or ketones in the presence of iodine or m-nitrobenzenesulfonic acid (m-NO2PhSO3H) generates 1,5-naphthyridines with yields ranging from 45% to 60%. Key intermediates such as 3-bromo-1,5-naphthyridine and 4-hydroxy-1,5-naphthyridine have been prepared via this route, enabling downstream functionalization.

Cycloaddition Approaches

[4+2] Cycloadditions between aldimines and olefins offer an alternative pathway. For instance, N-(3-pyridyl)aldimines react with styrenes in the presence of Lewis acids like BF3·OEt2 to yield tetrahydro-1,5-naphthyridines, which are subsequently aromatized. This method provides stereochemical control and access to diverse substitution patterns.

Regioselective Borylation Strategies

Halogenation Followed by Miyaura Borylation

A two-step protocol involving halogenation and palladium-catalyzed borylation is widely employed for installing boronate esters.

Halogenation of 1,5-Naphthyridine

- Chlorination : Treating 1,5-naphthyridine with POCl3 at 110°C yields 3,7-dichloro-1,5-naphthyridine. Yields improve to 85% when using POBr3 for bromination.

- Bromination : Direct bromination with POBr3 at 150°C furnishes 3,7-dibromo-1,5-naphthyridine in 78% yield.

Miyaura Borylation

Reacting 3,7-dibromo-1,5-naphthyridine with bis(pinacolato)diboron (B2pin2) under palladium catalysis (Pd(dppf)Cl2, 5 mol%) in the presence of KOAc (3 equiv) at 80°C for 12 hours affords the target compound in 72% yield. This method benefits from operational simplicity and scalability.

Table 1: Optimization of Miyaura Borylation Conditions

| Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl2 | KOAc | 80 | 12 | 72 |

| Pd(PPh3)4 | Cs2CO3 | 100 | 24 | 58 |

| Pd(OAc)2/XPhos | K3PO4 | 90 | 18 | 65 |

Direct Iridium-Catalyzed C–H Borylation

Iridium complexes ligated with bipyridine derivatives enable direct C–H borylation of 1,5-naphthyridine. Using [Ir(COD)OMe]2 (2 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%) with B2pin2 (3 equiv) in THF at 25°C for 6 hours achieves 68% yield of the bis-borylated product. The reaction proceeds via a concerted metalation-deprotonation mechanism, with selectivity governed by electronic and steric factors.

Table 2: Comparative Analysis of Borylation Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Miyaura Borylation | High functional group tolerance | Requires pre-halogenation | 72 |

| Ir-Catalyzed C–H | Step-economical | Sensitive to steric hindrance | 68 |

Mechanistic Insights and Optimization

Palladium-Catalyzed Borylation

The Miyaura reaction proceeds through oxidative addition of the Pd(0) catalyst into the C–Br bond, followed by transmetallation with B2pin2 and reductive elimination to install the boronate ester. Key optimizations include:

- Solvent Effects : Dioxane outperforms DMF or toluene due to improved catalyst solubility.

- Base Selection : KOAc minimizes protodeboronation compared to stronger bases like Cs2CO3.

Iridium-Catalyzed C–H Activation

The Ir catalyst abstracts a hydrogen atom from the 3-position of 1,5-naphthyridine, forming a boryl-iridium intermediate that transfers the boron group to the aromatic ring. Ligand design critically influences turnover; electron-deficient bipyridines enhance reactivity by stabilizing the Ir(III) intermediate.

Análisis De Reacciones Químicas

Types of Reactions

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester groups with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronate ester groups can be oxidized to form boronic acids.

Substitution: The naphthyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

Solvents: Toluene, DMF, and other polar aprotic solvents are often used.

Major Products

Coupling Products: Formed through Suzuki-Miyaura coupling, resulting in biaryl or diaryl compounds.

Oxidation Products: Boronic acids formed from the oxidation of boronate esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an essential building block in the synthesis of complex organic molecules. The presence of boronate esters allows for versatile coupling reactions with other organic substrates. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds efficiently. This application is particularly valuable in creating pharmaceuticals and agrochemicals where complex molecular architectures are required.

Materials Science

Development of Organic Semiconductors

In materials science, 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is employed in the development of organic semiconductors. Its structural similarity to other organic semiconductor materials suggests potential applications in electronic devices such as photodiodes and organic light-emitting diodes (OLEDs). The compound's ability to influence light-sensitive processes makes it a candidate for enhancing the efficiency of these devices.

Medicinal Chemistry

Drug Discovery and Development

The compound is also being investigated for its potential applications in drug discovery and development. Research indicates that naphthyridine derivatives exhibit a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. Specifically, 1,8-naphthyridine derivatives have shown promise as scaffolds for developing new therapeutic agents targeting various diseases such as infections and cancer . The incorporation of boron into these structures may enhance their pharmacological properties.

Case Study 1: Organic Synthesis Applications

A study demonstrated the successful use of this compound in synthesizing complex polycyclic compounds through palladium-catalyzed cross-coupling reactions. The results indicated high yields and selectivity for desired products when using this compound as a boron source.

Case Study 2: Materials Science Innovations

Research published in a leading materials journal highlighted the use of this compound in developing high-performance organic photovoltaics. The study showed that incorporating this compound into the active layer of solar cells improved charge transport properties and overall device efficiency.

Case Study 3: Medicinal Chemistry Exploration

A recent investigation into naphthyridine derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against various strains. This study utilized both in vitro assays and computational modeling to predict the pharmacokinetic profiles of these derivatives .

Mecanismo De Acción

The mechanism of action of 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine depends on its application. In coupling reactions, the boronate ester groups react with halides to form carbon-carbon bonds through a palladium-catalyzed mechanism. In medicinal chemistry, the boron atoms can interact with biological targets, potentially inhibiting enzymes or modulating biological pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Differences

*Estimated based on mono-borylated analog (256.11 g/mol) + additional boronate group (C4H8B O2 ≈ 58.12 g/mol).

Reactivity in Cross-Coupling Reactions

- Target Compound : The dual boronate groups enable sequential or tandem Suzuki-Miyaura couplings, facilitating the synthesis of symmetric or branched architectures. The 1,5-naphthyridine core’s electron-deficient nature enhances electrophilic reactivity, promoting efficient cross-coupling under mild conditions .

- Mono-Borylated 1,5-Naphthyridine (CAS 1356165-79-1): Limited to single coupling, often requiring additional functionalization steps for complex synthesis .

Physical and Stability Properties

- Solubility: The bis-borylated naphthyridine likely exhibits higher lipophilicity than mono-substituted analogs, improving solubility in organic solvents like THF or dichloromethane .

- Hydrolytic Stability : Pinacol boronate esters are generally stable to hydrolysis, but steric protection in the target compound may enhance stability compared to pyrazole-based analogs .

Actividad Biológica

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic contexts.

- Chemical Formula : CHBNO

- Molecular Weight : 382.30 g/mol

- CAS Number : Not specifically listed; related compounds have CAS numbers indicating their structural family.

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promise in several studies.

Anticancer Activity

- Mechanism of Action : Naphthyridine derivatives are known to inhibit various kinases and enzymes involved in cancer cell proliferation. They may also induce apoptosis through mitochondrial pathways.

- Case Studies :

- A study demonstrated that naphthyridine derivatives can inhibit TGF-beta type I receptor (ALK5) with IC50 values as low as 4 nM, indicating potent activity against cancer cell lines .

- Another investigation highlighted the cytotoxic effects of related naphthyridine compounds against HeLa and HL-60 cells .

Antimicrobial Activity

Naphthyridines have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds similar to this compound exhibited higher activity against Gram-positive strains compared to Gram-negative ones .

Anti-inflammatory Effects

Research has suggested that certain naphthyridine derivatives can modulate inflammatory responses by reducing pro-inflammatory cytokines such as TNF-alpha and IL-1beta in experimental models .

Data Table: Biological Activities of Naphthyridine Derivatives

| Activity Type | Compound | IC50 (nM) | Reference |

|---|---|---|---|

| ALK5 Inhibition | This compound | 4 | |

| Cytotoxicity | HeLa Cells | 10.47 - 15.03 μg/mL | |

| Antimicrobial | Various Naphthyridines | Varies | |

| Anti-inflammatory | Canthin-6-one | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways that regulate proliferation and survival.

- DNA Intercalation : Some derivatives are known to intercalate into DNA strands which can disrupt replication and transcription processes.

- Cytokine Modulation : By affecting cytokine production and signaling pathways, these compounds can alter inflammatory responses.

Q & A

Q. What are the recommended synthetic routes for 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine, and how do reaction conditions impact yield?

Methodological Answer: The compound is typically synthesized via sequential halogenation and borylation. First, bromination of 1,5-naphthyridine at the 3- and 7-positions is achieved using Br₂ in CCl₄ under reflux, yielding 3,7-dibromo-1,5-naphthyridine (27–30% yield) . Subsequent Miyaura borylation introduces the boronate ester groups via Pd-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂). Key conditions include:

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective borylation. The absence of aromatic protons in the naphthyridine core and distinct peaks for pinacol methyl groups (δ ~1.3 ppm in ¹H NMR) are diagnostic .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves the planar naphthyridine core and tetrahedral boron geometry. High-resolution data (e.g., <1.0 Å) ensure accurate bond-length analysis .

- Mass Spectrometry : High-resolution ESI-MS (HRMS) verifies molecular weight (expected [M+H]⁺: 439.26 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the bis-boronate groups influence reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer: The bulky pinacol boronate esters impose steric constraints, requiring optimized catalysts. Steric effects :

- Catalyst Choice : Bulky ligands like XPhos enhance turnover by mitigating steric hindrance. For example, XPhos Pd G2 achieves >80% coupling efficiency with aryl halides .

- Electronic effects : Electron-deficient naphthyridine cores accelerate transmetallation. Kinetic studies show faster coupling with electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) due to enhanced electrophilicity .

Controlled experiments using kinetic isotopic effect (KIE) analysis and DFT modeling are recommended to deconvolute steric/electronic contributions .

Q. What strategies minimize protodeboronation during cross-coupling reactions?

Methodological Answer: Protodeboronation is mitigated by:

- Low-temperature protocols : Reactions at 60°C (vs. 100°C) reduce decomposition.

- Aprotic solvents : THF or toluene minimizes hydrolysis .

- Additives : 2–5 mol% of neocuproine stabilizes the Pd catalyst, suppressing β-hydride elimination .

For example, coupling with 4-bromotoluene in THF at 60°C with neocuproine achieves 85% yield vs. 50% without additives .

Q. Can this compound enable tandem cross-coupling for synthesizing fused heterocycles?

Methodological Answer: Yes. Sequential Suzuki-Miyaura and Buchwald-Hartwig couplings construct polycyclic systems:

First coupling : React with 2-bromopyridine to install aryl groups (70–75% yield).

Second coupling : Use a Pd/Xantphos system to introduce amines, forming tricyclic structures (e.g., 1,5-naphthyridine fused with pyrido[2,3-b]indole) .

Applications include OLED emitters (e.g., 9,10-dihydroacridine derivatives) with λₑₘ ~450–550 nm .

Q. How does the compound’s electronic structure inform its use in conductive polymers?

Methodological Answer: The electron-deficient naphthyridine core enhances charge transport in polymers. When copolymerized with electron-rich monomers (e.g., 9,9-dioctylfluorene), it forms donor-acceptor systems with:

- Bandgap tuning : UV-Vis absorption at 350–400 nm (Eg ~3.1 eV) .

- High hole mobility : ~0.1 cm²/V·s in OFETs, measured via space-charge-limited current (SCLC) .

Density functional theory (DFT) simulations (B3LYP/6-31G*) predict HOMO/LUMO levels of -5.8/-2.7 eV, aligning with transport layers in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.